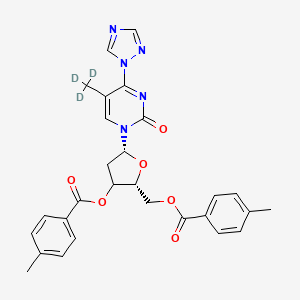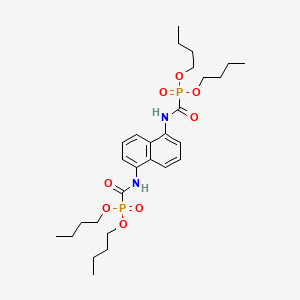
Tert-butyl 2-methyl-2-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-methyl-2-phenylpropanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its tert-butyl group, a methyl group, and a phenyl group attached to a propanoate backbone. Its unique structure makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-2-phenylpropanoate typically involves the esterification of 2-methyl-2-phenylpropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-methyl-2-phenylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution.
Major Products Formed
Hydrolysis: 2-methyl-2-phenylpropanoic acid and tert-butyl alcohol.
Reduction: 2-methyl-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 2-methyl-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-methyl-2-phenylpropanoate largely depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl acetate: Another ester with a tert-butyl group but with an acetate backbone.
Methyl 2-methyl-2-phenylpropanoate: Similar structure but with a methyl ester group instead of a tert-butyl group.
Ethyl 2-methyl-2-phenylpropanoate: Similar structure but with an ethyl ester group.
Uniqueness
Tert-butyl 2-methyl-2-phenylpropanoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric interactions in chemical reactions. This makes it a valuable compound for studying steric effects in organic synthesis and for designing molecules with specific properties.
Propiedades
Número CAS |
2901-24-8 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
tert-butyl 2-methyl-2-phenylpropanoate |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)16-12(15)14(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3 |
Clave InChI |
SFYZTHTWCLEXHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


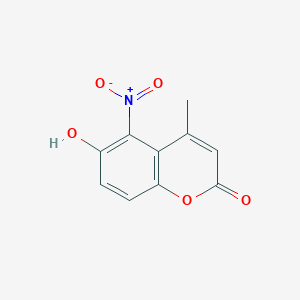
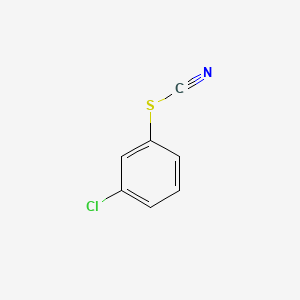
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
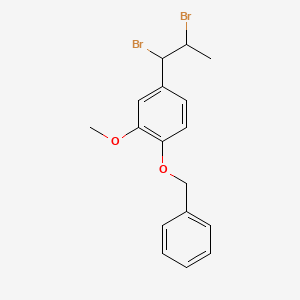
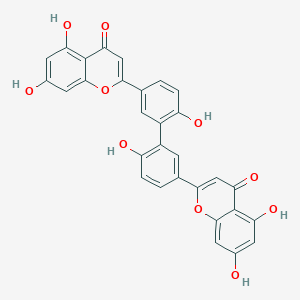
![1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-](/img/structure/B14751002.png)
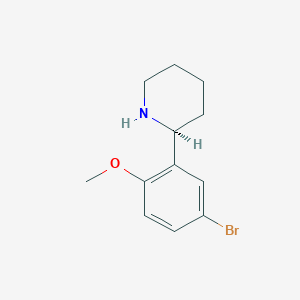
![[Methyl(propyl)silanediyl]dimethanol](/img/structure/B14751025.png)

![Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium](/img/structure/B14751034.png)
